![molecular formula C42H30N2O4 B1253598 N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide)](/img/structure/B1253598.png)
N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide)
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Overview
Description
N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide) is an organic heteroheptacyclic compound. It has a role as a fluorochrome.
Scientific Research Applications
Photoactive Materials in Organic Electronics
N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide) (PDI) derivatives are widely used as robust organic dyes. They strongly absorb visible light and exhibit a strong tendency to form ordered aggregates. This makes them highly interesting as photoactive materials in various organic electronics applications. Covalent, cofacially oriented, pi-stacked dimers and trimers of PDI have been studied, showing low-energy excimer-like states, essential for developing efficient photoactive materials (Giaimo et al., 2008).
Charge Generators in Photonics and Electronics
PDI derivatives, especially cyanated ones, have been identified as strong oxidants with significant absorption in the visible spectrum. The radical anions of these molecules are also chromophores, highlighting their potential as charge generators and carriers in molecular photonics and electronics. This includes their application in n-type organic semiconductors (Ahrens et al., 2003).
Solubility and Stability for Diverse Applications
Studies on water-soluble PDI derivatives have shown high solubility and chemical/photochemical stability, crucial for various applications. The unique properties of these derivatives, like varying fluorescence quantum yields and absorption/emission spectra, expand their usability in different scientific domains (Icil et al., 2001).
Semiconductors with Tunable Electronic Properties
Research on PDI derivatives as soluble n-type semiconductors has revealed that substituents at specific positions significantly influence their electronic properties. The study of optical absorption spectroscopy and electrochemical analysis of these derivatives has allowed for the establishment of a relationship between their structure and electronic properties, which is critical for the development of semiconductors with specific characteristics (Perrin & Hudhomme, 2011).
properties
Product Name |
N,N-bis(2,4,6-trimethylphenyl)-3,4:9,10-perylenebis(dicarboximide) |
---|---|
Molecular Formula |
C42H30N2O4 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
7,18-bis(2,4,6-trimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C42H30N2O4/c1-19-15-21(3)37(22(4)16-19)43-39(45)29-11-7-25-27-9-13-31-36-32(42(48)44(41(31)47)38-23(5)17-20(2)18-24(38)6)14-10-28(34(27)36)26-8-12-30(40(43)46)35(29)33(25)26/h7-18H,1-6H3 |
InChI Key |
XJCJXSPIEIOVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=C(C=C9C)C)C)C2=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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